3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
Description
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a substituted propiophenone derivative characterized by a 2,3-dimethylphenyl group attached to the ketone-bearing carbon and a fluorine atom at the 4' position of the adjacent phenyl ring. Substitutions such as fluorine and methyl groups are known to influence electronic, steric, and metabolic stability, making this compound a subject of interest in synthetic chemistry .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXKFZGXTNYLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644630 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-50-1 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene (o-xylene) is reacted with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)-4’-fluorobenzoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)-4’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone | Not Provided | C₁₇H₁₇FO | ~272.32 (calculated) | 2,3-dimethylphenyl; 4'-F |
| 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | 898793-16-3 | C₁₇H₁₆ClFO | 290.76 | 2'-Cl; 2,3-dimethylphenyl; 4'-F |
| 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 898792-89-7 | C₁₇H₁₆BrFO | 335.22 | 4'-Br; 3'-F; 2,3-dimethylphenyl |
| 3-(4-Bromophenyl)-4'-chloro-2'-fluoropropiophenone | Not Provided | C₁₆H₁₂BrClFO | ~353.63 (calculated) | 4-Br-phenyl; 4'-Cl; 2'-F |
| 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | Not Provided | C₁₇H₁₆ClFO | 290.76 | 4'-Cl; 3'-F; 2,3-dimethylphenyl |
Key Observations:
Substituent Effects: Halogen Position: The position of halogens (F, Cl, Br) significantly alters electronic properties. For example, 4'-fluorine in the target compound may enhance electron-withdrawing effects compared to 3'-fluorine in the bromo-fluoro analogue .
Molecular Weight Trends :
- Bromine substitution (e.g., 335.22 g/mol in 4'-bromo-3'-fluoro analogue) increases molecular weight more markedly than chlorine or fluorine, which correlates with higher van der Waals forces and possible solubility differences .
This suggests that analogous techniques would be critical for confirming the configuration of substituents in propiophenones .
Research Findings and Implications
- Synthetic Challenges: Halogenated propiophenones often require regioselective substitution strategies. For instance, introducing fluorine at the 4' position (as in the target compound) may demand directed ortho-metalation or cross-coupling methodologies, whereas bromine might employ electrophilic aromatic substitution .
- Biological Relevance: Though explicit data on the target compound is lacking, phenylpropanoids with methoxy or hydroxy groups (e.g., phenylphenalenones in ) exhibit antimicrobial activity. This implies that halogen and methyl substitutions in propiophenones could modulate similar bioactivities .
- Thermodynamic Stability : Methyl groups at the 2,3-positions on the phenyl ring likely enhance thermodynamic stability through steric protection of the ketone moiety, reducing susceptibility to nucleophilic attack .
Biological Activity
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17FO
- Molecular Weight : 258.31 g/mol
- CAS Number : 898753-66-7
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. Key parameters include:
- Reagents : 2-Fluoropropiophenone and 2,3-dimethylbenzene.
- Catalyst : Aluminum chloride.
- Solvent : Dichloromethane or chloroform.
- Temperature : Initial cooling to 0-5°C followed by room temperature for several hours.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have investigated its effects on cancer cell lines:
- In vitro Studies : The compound showed significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 3–18 μM against HeLa and A549 cells . Mechanistic studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
The compound interacts with specific molecular targets:
- Tubulin Binding : It has been shown to inhibit the binding of colchicine to tubulin, which is crucial for microtubule dynamics in cancer cells .
- Apoptotic Pathways : Induces apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and activation of caspase-9 .
Case Studies
- Study on Antiproliferative Effects :
- Zebrafish Model :
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (HeLa) | Mechanism of Action |
|---|---|---|
| This compound | 18 µM | Tubulin inhibition |
| CA-4 (Combretastatin A-4) | 0.45 µM | Tubulin inhibition |
| Other analogs | Varies | Various mechanisms |
Safety and Toxicology
While the compound shows significant biological activity, safety data indicate potential hazards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
